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Introduction

Enterobactin, also known as enterochelin, is a quintessential siderophore, a small-molecule
iron chelator, utilized by numerous Gram-negative bacteria, including Escherichia coli and
Salmonella typhimurium, for iron acquisition.[1][2] First identified in 1970, this cyclic
tricatecholate siderophore is renowned for its exceptionally high affinity for ferric iron (Fe3+),
making it a central player in bacterial survival, pathogenesis, and the intricate host-pathogen
competition for this essential nutrient.[2][3] Its discovery catalyzed decades of research,
unveiling fundamental principles of microbial iron transport, biosynthesis, and regulation, and
has established enterobactin as a key target for the development of novel antimicrobial agents
and drug delivery systems.[3][4] This technical guide provides an in-depth exploration of the
discovery, history, biochemical properties, and mechanisms of action of enterobactin.

Discovery and Early History

The year 1970 was a landmark for the field of microbial iron metabolism, witnessing the
independent discovery of enterobactin by two research teams.

e |. G. O'Brien and F. Gibson, studying Escherichia coli, isolated and characterized the
compound, naming it "enterochelin”.[2][5]
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e Concurrently, J. R. Pollack and J. B. Neilands identified the same molecule from Salmonella
typhimurium and designated it "enterobactin®.[1][2][6]

Though O'Brien and Gibson's paper was submitted first, the publication from Neilands' group
appeared in print earlier, leading to the widespread use of both names in the scientific literature
for some time.[7][8] Both groups correctly identified its function as a secreted iron-transport
compound, produced under conditions of iron starvation to sequester iron from the environment
for bacterial use.[2] Initial characterization efforts successfully established the fundamental
structure of enterobactin as a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[1][2] The first
total chemical synthesis, which confirmed this structure, was later achieved by E.J. Corey and
S. Bhattacharyya.[2][9][10]

Physicochemical Properties and Structure

Enterobactin is a cyclic polyester composed of three L-serine residues, with each serine's
amino group acylated by a 2,3-dihydroxybenzoic acid (DHB) molecule. This arrangement forms
a macrolactone ring, positioning the three catecholate groups to create a hexadentate
coordination site perfectly suited for the ferric ion.[7] Only the A-cis isomer of the ferric-
enterobactin complex is metabolically active.[1]

The most defining characteristic of enterobactin is its extraordinary affinity for Fe3*. This
property is crucial for its biological function, enabling bacteria to solubilize and capture iron
even from environments where its concentration is vanishingly low, such as within a vertebrate
host where iron is tightly bound to proteins like transferrin and lactoferrin.[3][7]

Table 1: Physicochemical Properties of Enterobactin
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Property Value Reference
Chemical Formula C30H27N3015 [1]
Molar Mass 669.55 g/mol [1]
Iron (Fe3*) Affinity Constant (K) 1052 M1 [1]
Melting Point 202-203°C [10]
UV Absorption Maximum (in
316 nm (g = 9390) [10]
Ethyl Acetate)
Fe3*/Fe2+ Reduction Potential
-0.79 V (at pH 7.4) [1]

(vs NHE)

Biosynthesis of Enterobactin

Enterobactin is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The
process begins with chorismic acid, a key intermediate from the shikimate pathway, and is
orchestrated by enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF,
entH).[2][11][12][13]

The biosynthetic pathway can be summarized in three major stages:

o Synthesis of 2,3-Dihydroxybenzoate (DHB): Chorismate is converted to DHB through the
sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (DHB
dehydrogenase).[1][13][14]

¢ Activation and Acylation of L-Serine: EntE activates DHB by adenylation. EntF activates L-
serine, also via adenylation, and tethers it to its peptidyl carrier protein domain. The
bifunctional EntB protein then facilitates the transfer of DHB to the serine residue, forming N-
(2,3-dihydroxybenzoyl)-L-serine.[2][9]

» Cyclization and Release: The thioesterase domain of EntF catalyzes the intermolecular
cyclization of three N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final
enterobactin molecule.[2][9][15]
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Figure 1. Biosynthetic pathway of enterobactin from chorismate.[2][13]

Mechanism of Iron Uptake and Release

The acquisition of iron via enterobactin is a sophisticated, multi-step process that spans the
bacterial cell envelope.

e Secretion: Synthesized in the cytoplasm, apo-enterobactin (iron-free) is secreted into the
extracellular environment. This efflux is facilitated by the inner membrane transporter EntS
and the outer membrane channel TolC.[11][16]

 [ron Chelation: In the extracellular milieu, enterobactin scavenges and binds Fe3* with high
affinity, forming the ferric-enterobactin (FeEnt) complex.[1][3]

o Outer Membrane Transport: The FeEnt complex is specifically recognized by the outer
membrane receptor FepA. Transport across the outer membrane is an active process that
requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD
complex.[1][7]

¢ Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding
protein FepB, which shuttles it to the inner membrane ABC (ATP-binding cassette)
transporter.[1][7]

e Inner Membrane Transport: The ABC transporter, composed of proteins FepD, FepG, and
the ATPase FepC, translocates the FeEnt complex across the inner membrane into the
cytoplasm.[1][7]
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e Iron Release: Due to the extreme stability of the FeEnt complex, iron cannot be released by
simple reduction. Instead, the cell employs a specific enzyme, ferrienterobactin esterase
(Fes), to hydrolyze the enterobactin macrocycle. This cleavage linearizes the siderophore,
drastically reducing its affinity for iron and allowing the release of Fe3*, which is then likely
reduced to Fe?* for cellular use.[1][16]
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Figure 2. Ferric-enterobactin uptake and iron release mechanism in E. coli.[1][7][16]
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Genetic Regulation of Enterobactin Production

To prevent iron toxicity and conserve metabolic energy, the synthesis of enterobactin is tightly
regulated in response to intracellular iron levels.

o Ferric Uptake Regulator (Fur): The primary regulator is the Fur protein. In iron-replete
conditions, Fur binds to ferrous iron (Fe?*) as a cofactor. The Fur-Fe2* complex then
functions as a transcriptional repressor, binding to specific DNA sequences known as "Fur
boxes" located in the promoter regions of the ent and fep genes, thereby blocking their
transcription.[11][12][17]

o De-repression: When intracellular iron levels are low, Fe2* dissociates from Fur. Apo-Fur
undergoes a conformational change and can no longer bind to the Fur boxes. This lifts the
repression, allowing for the transcription of the biosynthesis and transport genes and
subsequent production of enterobactin.[11][12]

» Role of RyhB sRNA: The small RNA RyhB adds another layer of regulation. Transcribed
under low-iron conditions (as it is also repressed by Fur), RyhB can post-transcriptionally
modulate gene expression to prioritize iron acquisition. For instance, it represses the
translation of the cysE mRNA, redirecting L-serine from cysteine synthesis towards
enterobactin production.[3][11]
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Figure 3. Core logic of enterobactin production regulation by iron.[11][12]

Experimental Protocols

The study of enterobactin has relied on a set of key biochemical and microbiological assays.
The following are generalized protocols based on foundational methods.

Protocol: Isolation and Purification of Enterobactin

This protocol is based on early methods for isolating enterobactin from bacterial cultures.[2]
Using a mutant strain deficient in ferric-enterobactin transport (e.g., a fepA mutant) can
significantly increase the yield as the siderophore accumulates in the medium.

e Culturing: Grow an enterobactin-producing strain (E. coli, S. typhimurium) in a low-iron
defined medium to late logarithmic or early stationary phase. Iron limitation is critical to
induce the ent genes.

» Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15
minutes). Collect the cell-free supernatant.
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» Extraction: Acidify the supernatant to ~pH 2.0 with concentrated HCI. Extract the protonated
enterobactin with an organic solvent, typically ethyl acetate. Perform the extraction three
times, pooling the organic phases.

o Concentration: Remove the ethyl acetate from the pooled extracts using a rotary evaporator
to yield a crude, oily residue.

 Purification: The crude extract can be further purified using chromatographic techniques
such as silica gel chromatography or preparative High-Performance Liquid Chromatography
(HPLC) on a C18 column.

Protocol: Quantification of Catechols (Arnow Assay)

The Arnow assay is a colorimetric method used to quantify the catechol-type siderophores like
enterobactin by detecting the 2,3-dihydroxybenzoyl moiety.

» Reagent Preparation:
o Reagent A: 10 g of NaNOz2 and 10 g of Na2M0o0Oa4-2H20 in 100 mL of distilled Hz0.
o Reagent B: 1 N NaOH.
o Reagent C: 0.5 N HCI.

o Assay Procedure:

[¢]

To 1 mL of the sample containing enterobactin, add 1 mL of 0.5 N HCI (Reagent C).

[¢]

Add 1 mL of Reagent A. Mix well.

[e]

Add 1 mL of 1 N NaOH (Reagent B). Mix well. A red color will develop immediately.

Measure the absorbance at 515 nm.

o

e Quantification: Create a standard curve using known concentrations of 2,3-dihydroxybenzoic
acid (DHB) to determine the concentration of catechol groups in the sample.
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Protocol: Ferrienterobactin Esterase (Fes) Activity
Assay

This assay measures the enzymatic hydrolysis of enterobactin by the Fes enzyme.[2]

» Reaction Setup: Prepare a reaction mixture containing purified Fes enzyme, the ferric-
enterobactin substrate, and a suitable buffer (e.g., Tris-HCI, pH 7.5) at a controlled

temperature (e.g., 37°C).

o Time-Course Sampling: At defined time intervals, withdraw aliquots from the reaction and
immediately quench the enzymatic activity, for example, by adding a strong acid like
trifluoroacetic acid (TFA).

e HPLC Analysis:
o Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).

o Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% TFA,
to separate the substrate (ferric-enterobactin) from its hydrolysis products (linear trimers,

dimers, and monomers).

o Monitor the elution profile with a UV detector at a wavelength where the components
absorb, such as 316 nm.

o Quantification: Determine the rate of reaction by quantifying the decrease in the peak area of
the substrate and the corresponding increase in the peak areas of the products over time.

Conclusion and Future Directions

Over half a century since its discovery, enterobactin remains a subject of intense scientific
interest.[7] It serves as a paradigm for understanding high-affinity chelation chemistry,
sophisticated microbial transport systems, and elegant gene regulation. For drug development
professionals, the enterobactin pathway presents a wealth of targets. Inhibitors of its
biosynthetic enzymes offer a promising avenue for novel antibiotics that could starve
pathogens of essential iron.[3][12] Furthermore, the potent uptake system for enterobactin is
being actively exploited in "Trojan horse" strategies, where antibiotics are conjugated to
enterobactin analogues to facilitate their entry into Gram-negative bacteria, bypassing
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permeability barriers and overcoming resistance mechanisms.[4][18][19] The continuing
exploration of enterobactin and its related systems will undoubtedly lead to new insights into
bacterial physiology and provide innovative solutions to pressing challenges in infectious
disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Enterobactin: A Comprehensive Technical Guide to its
Discovery, History, and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15602223#discovery-and-history-of-enterobactin-
siderophore]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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